Structural Topology Differentiates 330189-22-5 from Unsubstituted Phenylsulfamoyl Benzamide Comparators
The defining structural feature of CAS 330189-22-5 is the 2-benzoyl-4-methylphenyl substitution on the amide nitrogen, which distinguishes it from the simplest phenylsulfamoyl benzamide comparator N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide (ChEBI:105751) that carries a phenyl group without the benzoyl or methyl substituents . The 2-benzoyl group introduces a ketone capable of hydrogen-bond acceptance and adds approximately 105 Da to the molecular weight relative to the unsubstituted comparator [1]. In the broader phenylsulfamoyl benzamide patent class, the nature of the R1–R5 substituents on the anilide ring is explicitly identified as a critical determinant of B1 receptor affinity and selectivity [2]. Because no specific binding or functional assay data for CAS 330189-22-5 have been disclosed in the public domain, this structural distinction remains a class-level inference grounded in the patent SAR teaching that substitution at this position modulates pharmacological activity [2].
| Evidence Dimension | Molecular topology at the anilide nitrogen substituent |
|---|---|
| Target Compound Data | 2-Benzoyl-4-methylphenyl substitution; molecular weight 484.57 Da; contains hydrogen-bond accepting ketone |
| Comparator Or Baseline | N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide (ChEBI:105751): unsubstituted phenyl; molecular weight 366.4 Da; no ketone |
| Quantified Difference | Difference in molecular weight: +118.2 Da; presence vs. absence of benzoyl ketone; presence vs. absence of para-methyl |
| Conditions | Structural comparison based on chemical identity; pharmacological differentiation inferred from SAR described in US Patent 8,481,527 B2 |
Why This Matters
A difference of 118 Da in molecular weight and the introduction of a hydrogen-bonding ketone are sufficient to alter binding kinetics, logP, and target engagement—making these two compounds non-substitutable despite sharing the phenylsulfamoyl benzamide core.
- [1] ChEBI. N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide. ChEBI ID: CHEBI:105751. European Bioinformatics Institute. View Source
- [2] Vago I, Beke G, Bozo E, Farkas S, Hornok K, Keseru G, Schmidt E, Szentirmay E, Vastag M. Benzamide derivatives as bradykinin antagonists. US Patent 8,481,527 B2. Issued July 9, 2013. Assigned to Richter Gedeon Nyrt. View Source
